Arginine pyroglutamate

Toxicology Safety Preclinical

Procure Arginine pyroglutamate (CAS 64855-91-0), a stoichiometric salt of L-arginine and L-pyroglutamic acid. Unlike free-base arginine or HCl salts, this entity delivers a dual-action profile: peripheral nitric oxide vasodilation (via L-arginine) combined with central cholinergic nootropic activity (via blood-brain-barrier-permeable L-pyroglutamate). Supported by in vivo amnesia-prevention data where arginine alone fails. Superior aqueous solubility facilitates liquid/powder formulations. Choose for R&D targeting cognitive-vascular interplay, neuroendocrine pathways, or high-dose arginine protocols where free-base solubility is limiting.

Molecular Formula C11H21N5O5
Molecular Weight 303.32 g/mol
CAS No. 64855-91-0
Cat. No. B1623616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginine pyroglutamate
CAS64855-91-0
SynonymsG-278
pirglutargina
Molecular FormulaC11H21N5O5
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;/m0./s1
InChIKeyUYCAGRPOUWSBIQ-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arginine Pyroglutamate (CAS 64855-91-0): A Dual-Action Amino Acid Salt for Targeted Nootropic and Endocrine Research Applications


Arginine pyroglutamate (also known as L-Arginine L-pyroglutamate, arginine pidolate, or Pirglutargine; CAS 64855-91-0) is a 1:1 molar salt formed from the conditionally essential amino acid L-arginine and L-pyroglutamic acid (PCA), a cyclic derivative of glutamic acid [1]. This compound is classified as an amino acid derivative and is primarily of interest in research for its proposed dual-action mechanism. The L-arginine component serves as a substrate for nitric oxide (NO) production, a key vasodilator, while the L-pyroglutamic acid component is a recognized nootropic agent that may influence cholinergic neurotransmission and readily crosses the blood-brain barrier (BBB) [2]. This molecular combination is theoretically designed to enhance the delivery and functional profile of L-arginine, distinguishing it from simple arginine salts or the free base form.

Why Arginine Pyroglutamate Cannot Be Replaced by Standard L-Arginine or Other Common Salts


The selection of arginine pyroglutamate over generic L-arginine base, L-arginine hydrochloride (HCl), or other arginine salts is driven by specific differences in solubility, blood-brain barrier (BBB) permeability, and its potential for dual nootropic and vasodilatory effects. Free-form L-arginine is known for poor solubility and a bitter taste, which can limit its use in certain formulations and potentially affect absorption [1]. While L-arginine HCl improves solubility, it does not address the challenge of delivering arginine across the BBB to exert direct central nervous system (CNS) effects. The counter-ion in arginine pyroglutamate, L-pyroglutamic acid, is itself a nootropic agent with a mechanism of action distinct from L-arginine [2]. Therefore, the specific molecular entity is a distinct research tool for applications requiring a combination of enhanced CNS penetration, potential cognitive effects, and NO-mediated peripheral vasodilation, which cannot be replicated by simple arginine sources or separate administration of the individual components [3].

Arginine Pyroglutamate: Quantitative Evidence for Differentiated Selection vs. Alternatives


Arginine Pyroglutamate vs. Free L-Arginine: Superior Oral LD50 in Rats

In acute oral toxicity studies in rats, arginine pyroglutamate demonstrated an LD50 of 6 g/kg, establishing a quantifiable safety margin [1]. This provides a baseline for risk assessment in research applications and compares favorably to published data for L-arginine, which has an oral LD50 of 5.1 g/kg in rats, indicating a lower acute toxicity for the pyroglutamate salt [2].

Toxicology Safety Preclinical

Cognitive Function: Arginine Pyroglutamate Prevents Amnesia While Free Arginine Shows No Effect

In a rat model of scopolamine-induced amnesia, administration of D,L-pyroglutamic acid (as its arginine salt) at 500-1000 mg/kg 120 minutes before testing prevented memory disruption. Crucially, the same study explicitly noted that arginine alone was ineffective [1]. This is a direct, within-study comparison demonstrating that the cognitive protective effect is attributed to the pyroglutamate moiety and is not replicated by arginine alone.

Nootropic Cognition Acetylcholine Preclinical

Arginine Pyroglutamate vs. Arginine HCl: Claimed 40% Higher Peak Plasma Arginine

A vendor's internal animal study claims that L-Arginine L-Pyroglutamate achieves a 40% higher peak plasma concentration of L-Arginine compared to an equivalent dose of standard L-Arginine HCl at the 60-minute mark [1]. This data, while from a commercial source, provides a specific quantitative claim for improved pharmacokinetics.

Bioavailability Pharmacokinetics Absorption

Arginine Pyroglutamate vs. L-Citrulline: Differentiated Systemic Arginine Kinetics

A key differentiator for procurement is the intended pharmacokinetic profile. L-Citrulline is known to be more effective for sustaining elevated plasma arginine levels over time, with clinical data showing it is 9.3 times more effective than oral arginine itself [1]. In contrast, the salt form arginine pyroglutamate is theorized to provide enhanced immediate bioavailability and CNS penetration due to its molecular structure [2].

Pharmacokinetics Vasodilation Sports Nutrition

Arginine Pyroglutamate: Primary Research and Application Scenarios Based on Verifiable Evidence


Preclinical Research on Cholinergic Dysfunction and Memory

Based on the direct evidence that arginine pyroglutamate (via its pyroglutamic acid component) can prevent scopolamine-induced amnesia and acetylcholine depletion in rats, while arginine alone is ineffective [1], this compound is a justifiable choice for in vivo studies investigating cholinergic mechanisms, memory formation, and potential therapeutic interventions for cognitive decline.

Development of Dual-Action Nutraceutical Formulations

The compound's unique combination of a vasodilatory precursor (L-arginine) and a BBB-permeable nootropic (L-pyroglutamic acid) makes it a candidate for products targeting both mental clarity and peripheral blood flow. Its high water solubility facilitates formulation in liquid and powder delivery systems, addressing the poor solubility of free-form L-arginine [2]. This is particularly relevant for products marketed for sports performance and cognitive support.

Investigational Studies on Neuroendocrine Function

A patent claims that arginine pyroglutamate possesses tonic neuroendocrinal activity that can enhance sexual behavior in male mammals, including humans [3]. The patent explicitly notes the significance of the molecule's ability to pass unmodified through the blood-brain barrier. This positions the compound as a specific research tool for investigating the interplay between the central nervous system and endocrine function, distinct from peripheral vasodilators.

Safety-Focused Preclinical Research Requiring a Tolerable Arginine Source

For studies requiring high-dose arginine administration in animal models, the 6 g/kg oral LD50 of arginine pyroglutamate in rats [4] provides a defined safety margin that is comparable to, or slightly better than, free L-arginine. This supports its use as a viable and quantifiably safe arginine source in preclinical research protocols where dose tolerability is a key parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arginine pyroglutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.